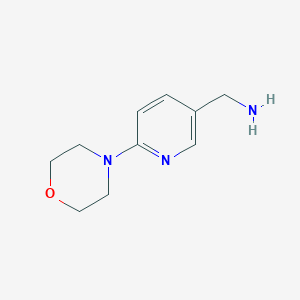
(6-吗啉代吡啶-3-基)甲胺
描述
(6-Morpholinopyridin-3-yl)methanamine is a chemical compound with the molecular formula C10H15N3O. It is characterized by the presence of a morpholine ring attached to a pyridine ring, with a methanamine group at the 3-position of the pyridine ring.
科学研究应用
腺苷激酶抑制剂
该化合物已被用于开发非核苷腺苷激酶抑制剂 . 腺苷激酶 (AK) 是腺苷 (ADO) 的主要代谢酶,腺苷是一种内源性稳态抑制性神经调节剂,它在组织损伤和炎症部位降低细胞兴奋性 . 抑制 AK 选择性地增加组织损伤部位的 ADO 浓度,增强 ADO 的镇痛和抗炎作用 .
疼痛和炎症治疗
该化合物在动物疼痛和炎症模型中显示出口服活性 . 这可能是由于它作为腺苷激酶抑制剂的作用,从而增加了腺苷的浓度,腺苷是一种具有镇痛和抗炎特性的神经调节剂 .
癌症治疗
“(6-吗啉代吡啶-3-基)甲胺”在医学研究中具有潜在的应用,特别是在药物开发方面. 它抑制 CK2 的能力使其成为治疗癌症的有希望的候选药物.
临床试验
目前正在进行临床试验,以评估“(6-吗啉代吡啶-3-基)甲胺”在各种应用中的安全性和有效性. 这些试验将提供有关该化合物在医学上的潜在用途的宝贵数据.
化学性质
该化合物的化学性质,例如其结构、熔点、沸点、密度、分子式和分子量,在科学研究中具有重要意义 . 这些性质会影响化合物与其他物质的相互作用方式及其在某些应用中的适用性 .
药物开发
鉴于它在治疗疼痛、炎症和癌症方面的潜在应用,“(6-吗啉代吡啶-3-基)甲胺”在药物开发中具有重要意义. 其独特的性质使其可能成为未来治疗剂的宝贵组成部分.
作用机制
Target of Action
The primary target of (6-Morpholinopyridin-3-yl)methanamine, also known as (6-morpholin-4-ylpyridin-3-yl)methylamine, is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator .
Mode of Action
This compound acts as a non-nucleoside AK inhibitor . By inhibiting AK, it selectively increases ADO concentrations at sites of tissue trauma, thereby enhancing the analgesic and anti-inflammatory actions of ADO .
Biochemical Pathways
The inhibition of AK by (6-Morpholinopyridin-3-yl)methanamine affects the adenosine signaling pathway . This pathway plays a crucial role in reducing cellular excitability at sites of tissue injury and inflammation .
Pharmacokinetics
The compound has been found to be orally active , suggesting that it can be absorbed through the digestive tract.
Result of Action
The inhibition of AK leads to an increase in extracellular ADO concentrations at sites of tissue trauma. This results in enhanced analgesic and anti-inflammatory actions .
Action Environment
The action, efficacy, and stability of (6-Morpholinopyridin-3-yl)methanamine can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and consequently its efficacy . .
生化分析
Biochemical Properties
(6-Morpholinopyridin-3-yl)methanamine plays a significant role in biochemical reactions, particularly in the inhibition of adenosine kinase (AK). This inhibition leads to an increase in adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine . The compound interacts with enzymes such as adenosine kinase, and its inhibition is competitive with respect to adenosine and noncompetitive with respect to MgATP2− .
Cellular Effects
(6-Morpholinopyridin-3-yl)methanamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting adenosine kinase, it increases extracellular adenosine concentrations, which in turn reduces cellular excitability at sites of tissue injury and inflammation . This compound has been shown to produce powerful analgesic effects in rodent models of experimental neuropathic pain through the A3 adenosine receptor signaling pathway .
Molecular Mechanism
The molecular mechanism of (6-Morpholinopyridin-3-yl)methanamine involves its binding interactions with adenosine kinase. The compound is a potent non-nucleoside adenosine kinase inhibitor with an IC50 value of 1.7 nM . It selectively increases adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine. The inhibition of adenosine kinase by (6-Morpholinopyridin-3-yl)methanamine is competitive with respect to adenosine and noncompetitive with respect to MgATP2− .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Morpholinopyridin-3-yl)methanamine have been observed to change over time. The compound’s stability and degradation have been studied, and it has been shown to produce long-term effects on cellular function in both in vitro and in vivo studies . The inhibition of adenosine kinase by (6-Morpholinopyridin-3-yl)methanamine is reversible after 4 hours of dialysis .
Dosage Effects in Animal Models
The effects of (6-Morpholinopyridin-3-yl)methanamine vary with different dosages in animal models. At lower doses, the compound effectively reduces acute thermal nociception in mice by a non-opioid, non-nonsteroidal anti-inflammatory drug, adenosine A1 receptor-mediated mechanism . At higher doses, toxic or adverse effects may be observed, although specific threshold effects have not been detailed in the available literature .
Metabolic Pathways
(6-Morpholinopyridin-3-yl)methanamine is involved in metabolic pathways that include the inhibition of adenosine kinase. This inhibition leads to an increase in extracellular adenosine concentrations, which enhances the analgesic and anti-inflammatory actions of adenosine . The compound interacts with enzymes such as adenosine kinase and affects metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of (6-Morpholinopyridin-3-yl)methanamine within cells and tissues involve its interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding interactions with adenosine kinase and other biomolecules .
Subcellular Localization
The subcellular localization of (6-Morpholinopyridin-3-yl)methanamine is influenced by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, although detailed information on its subcellular localization and effects on activity or function is limited .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Morpholinopyridin-3-yl)methanamine typically involves the reaction of 3-chloropyridine with morpholine under suitable conditions to
属性
IUPAC Name |
(6-morpholin-4-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-7-9-1-2-10(12-8-9)13-3-5-14-6-4-13/h1-2,8H,3-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGZUDFSJASRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585408 | |
| Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771572-26-0 | |
| Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6-(morpholin-4-yl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide](/img/structure/B1285562.png)
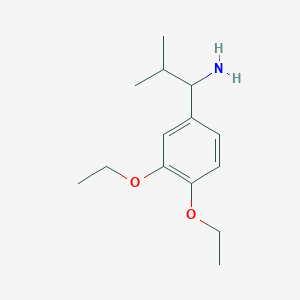
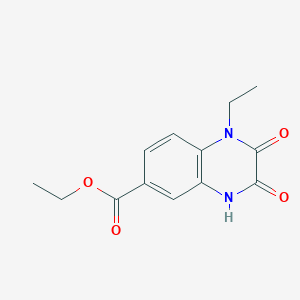
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1285567.png)
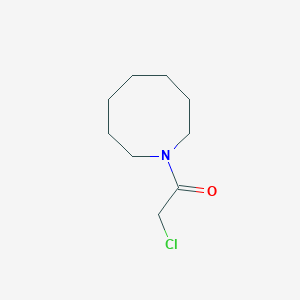

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1285596.png)


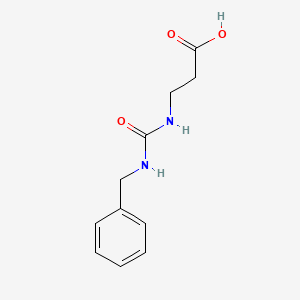

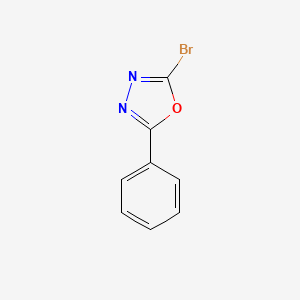
![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)

